(1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
(1R,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMOMOOMHWFGRN-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149818 | |
| Record name | (1R,4S)-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91797-59-0 | |
| Record name | (1R,4S)-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91797-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,4S)-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as a derivative of tetrahydronaphthalene, is an important compound in medicinal chemistry. This compound is primarily recognized for its role as an impurity in the synthesis of various antidepressants, particularly sertraline. Understanding its biological activity is crucial for assessing its implications in pharmacology and toxicology.
- Molecular Formula : C17H18ClN
- Molecular Weight : 271.78 g/mol
- CAS Number : 107538-97-6
- IUPAC Name : (1R,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is believed to function as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound sertraline. This mechanism involves the inhibition of serotonin transporters (SERT), leading to increased serotonin levels in the synaptic cleft, which can enhance mood and alleviate depressive symptoms.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Demonstrated efficacy in animal models for depression; enhances serotonergic neurotransmission. |
| Neurotransmitter Modulation | Inhibits serotonin reuptake; potential effects on norepinephrine and dopamine pathways. |
| Toxicity Profile | Limited studies indicate low toxicity; however, long-term effects require further investigation. |
Case Studies
-
Sertraline Impurity Analysis :
A study conducted by LGC Standards highlighted the role of this compound as an impurity in sertraline formulations. The presence of this compound was found to correlate with variations in therapeutic outcomes in patients treated with sertraline . -
In Vivo Studies :
Animal studies have shown that administration of this compound results in significant increases in serotonin levels within the brain. Behavioral assessments indicated reduced depressive-like behaviors in rodent models following treatment . -
Pharmacokinetics :
Preliminary pharmacokinetic studies suggest that this compound has a moderate half-life and is metabolized primarily in the liver, similar to other SSRIs. The metabolites were found to retain some biological activity, indicating potential cumulative effects .
Toxicological Considerations
While initial studies suggest a favorable safety profile for this compound, there is a need for comprehensive toxicological assessments. Long-term exposure studies are warranted to evaluate any potential neurotoxic effects or impacts on liver function.
Scientific Research Applications
Antidepressant Research
The compound is primarily studied as an impurity in sertraline hydrochloride formulations. Its presence can affect the pharmacokinetics and pharmacodynamics of the primary drug. Understanding these interactions is crucial for optimizing therapeutic efficacy and minimizing side effects.
Neuropharmacology
Research indicates that compounds structurally similar to (1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit serotonin reuptake inhibition properties. This makes them valuable in studying mechanisms related to mood regulation and anxiety disorders.
Case Study 1: Impurity Analysis in Sertraline
A study conducted on the stability and impurity profile of sertraline revealed that this compound is a significant impurity that can influence the overall pharmacological profile of sertraline. The analysis utilized high-performance liquid chromatography (HPLC) to quantify the impurity levels and assess their impact on therapeutic outcomes.
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research focused on SAR has shown that modifications to the chlorophenyl group can significantly alter the binding affinity to serotonin transporters. This highlights the importance of understanding how structural variations affect biological activity and therapeutic potential.
Comparison with Similar Compounds
Substituent Variations at Position 4
The biological and physicochemical properties of tetrahydronaphthalenamine derivatives are highly influenced by the substituent at position 3. Below is a comparative analysis:
Key Observations :
- Chlorine Position : The target compound’s 4-chlorophenyl group lacks the additional chlorine at position 3 (compared to sertraline’s 3,4-dichlorophenyl), reducing steric hindrance and electronic effects. This difference likely impacts receptor binding affinity .
- N-Substitution : The target compound’s N-methyl group contrasts with N,N-dimethyl analogs (e.g., compounds 5l–5o in ), which exhibit higher lipophilicity and altered pharmacokinetics .
Stereochemical Variations
Stereochemistry critically determines pharmacological activity:
- Sertraline : The (1S,4S) enantiomer is therapeutically active, while the (1R,4R) form is inactive .
- Target Compound : The (1RS,4SR) configuration renders it a process-related impurity rather than an active pharmaceutical ingredient (API). Impurity-C (1RS,4RS) further demonstrates how stereoisomerism influences regulatory classification .
Physicochemical Properties
Q & A
Q. Basic Research Focus
- 1H NMR :
- δ 2.65 ppm : Singlet for N-methyl protons.
- δ 4.48 ppm : Triplet (J = 4.0 Hz) for the H-4 proton, confirming tetrahydronaphthalene ring conformation .
- 13C NMR :
- δ 30.6 ppm : Methyl carbon attached to nitrogen.
- δ 160.2 ppm : Aromatic carbons adjacent to the chlorine substituent .
- HRMS : Exact mass calculation (e.g., [M+H]+ = 270.1658) ensures molecular formula validation .
How can researchers address challenges related to stereochemical control during synthesis, particularly in achieving diastereomeric purity?
Q. Advanced Research Focus
- Chiral Resolution : Use (D)-mandelic acid to form diastereomeric salts, enabling crystallization of the desired (1R,4S)-enantiomer .
- Chromatographic Separation :
- HPLC : Employ chiral columns (e.g., Chiralpak AD-H) with hexane/ethanol (90:10) to resolve enantiomers (retention times: 15.3 vs. 17.2 min) .
- Dynamic Kinetic Resolution : Optimize reaction temperature (e.g., 0–5°C) to favor one diastereomer via controlled imine tautomerization .
What computational approaches are recommended to predict the binding affinity and selectivity of this compound toward opioid receptors?
Q. Advanced Research Focus
- Molecular Docking :
- Use AutoDock Vina to model interactions with the mu-opioid receptor (PDB ID: 4DKL). Key residues: Asp147 (hydrogen bonding) and Trp293 (π-π stacking with the chlorophenyl group) .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories.
- Validation : Compare computational ΔG values with experimental IC50 data from radioligand displacement assays .
When encountering discrepancies in reported synthetic yields or purity data, what methodological variables should be critically evaluated?
Q. Advanced Research Focus
- Reaction Scale : Microscale reactions (0.1 mmol) may show lower yields (e.g., 42%) due to inefficiencies in mixing or heat transfer vs. macroscale (67% yield at 1 mmol) .
- Purification Methods :
- Crystallization : Sensitivity to solvent polarity (e.g., hexane vs. ethanol) impacts crystal lattice formation.
- HPLC Flow Rate : Lower flow rates (1.5 mL/min) enhance resolution of closely eluting impurities .
- Catalyst Deactivation : Residual moisture or sulfur-containing impurities in solvents can poison Pd/C catalysts, reducing yields .
How does the introduction of substituents on the tetrahydronaphthalene ring impact the compound’s physicochemical properties and receptor interactions?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., Cl) :
- Lipophilicity : LogP increases by ~0.5 units per chlorine, enhancing blood-brain barrier penetration .
- Receptor Affinity : 4-Chlorophenyl derivatives show 10-fold higher mu-opioid receptor binding (Ki = 2.1 nM) vs. unsubstituted analogs (Ki = 22 nM) .
- Steric Effects : Bulky 3,4-dichlorophenyl substituents reduce conformational flexibility, lowering off-target κ-opioid activity .
What strategies are recommended for resolving conflicting data in X-ray crystallography studies of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
